Irgacure 754
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCEWASVZHBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905009 | |
| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211510-16-6 | |
| Record name | 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211510-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211510166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Photochemical Mechanisms and Reaction Pathways Initiated by Irgacure 754
Primary Photoreactions and Radical Species Generation
The initiation process begins with the absorption of UV energy by the Irgacure 754 molecule, leading to the formation of radicals. These radicals then react with acrylate (B77674) species to create a reactive alkyl monomer radical, which initiates the polymerization chain reaction. researchgate.net
Norrish Type I Photocleavage Mechanism
This compound functions through a Norrish Type I photocleavage mechanism. bomar-chem.com Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. nih.gov Through a process called intersystem crossing, it can then transition to an excited triplet state. acs.orgnih.gov From either of these excited states, the molecule undergoes a rapid and efficient homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. acs.orgnih.govbgsu.edu This α-cleavage results in the formation of two distinct free radical fragments. acs.orgnih.gov The complete photocleavage of this compound can be observed through changes in its UV-Vis absorption spectrum after irradiation. nih.gov
Formation and Reactivity of Initiating Radicals
The Norrish Type I cleavage of this compound, which is a phenylglyoxylate-based photoinitiator, generates two primary radical species. nih.govresearchgate.net While the exact fragments for this compound are not detailed in the provided search results, Type I initiators like it typically break into two carbon-centered radicals. bgsu.edu For example, similar α-hydroxyketone initiators yield benzoyl and alkyl radicals, both of which can initiate polymerization. nih.govmdpi.com
These initiating radicals are highly reactive and will add to the double bonds of monomers, such as acrylates, present in the formulation. google.comresearchgate.net This step marks the beginning of the propagation phase of polymerization, where the initial monomer radical starts a chain reaction with other monomers and oligomers, leading to the formation of a cross-linked polymer network. researchgate.net The efficiency of this process is influenced by factors like oxygen inhibition, which can scavenge the initial radicals. bgsu.edu
Excited State Dynamics and Energy Dissipation
The processes that occur between light absorption and radical generation are governed by the excited state dynamics of the photoinitiator molecule.
Spectroscopic Characterization of Excited States
The UV-Vis absorption spectrum of this compound shows characteristic absorption bands. Studies have identified absorption peaks at approximately 220 nm and 280 nm. nih.gov Upon exposure to 266 nm laser light, the absorbance band at 280 nm diminishes and disappears, indicating the decomposition of the photoinitiator. nih.gov Other sources show absorption peaks for this compound in methanol (B129727) at 246 nm, 280 nm, and 333 nm. researchgate.net The specific absorption profile is a critical factor in selecting a suitable light source for curing, as the lamp's emission must overlap with the photoinitiator's absorption wavelengths. bomar-chem.com
| Solvent | Absorption Peaks (λmax) | Reference |
|---|---|---|
| Not Specified | 220 nm, 280 nm | nih.gov |
| Methanol | 246 nm, 280 nm, 333 nm | researchgate.net |
Intersystem Crossing and Fluorescence Quenching Studies
After initial excitation to the singlet state (S1) upon photon absorption, the this compound molecule can undergo several processes. acs.orgresearchgate.net One pathway is decaying back to the ground state via fluorescence. researchgate.net Another crucial pathway is intersystem crossing (ISC) to the triplet state (T1). acs.orgresearchgate.netnih.gov Most photoinitiators generate radicals from the more stable, longer-lived triplet state. researchgate.netresearchgate.net
The changes in the fluorescence intensity of this compound when exposed to UV light can be used to monitor radical production. nih.gov The process is influenced by the "cage effect," where the newly formed radical pair is temporarily held together by the surrounding solvent molecules, which can lead to radical recombination. nih.gov The efficiency of a photochemical process is described by its quantum yield, which is a measure of how efficiently absorbed photons are converted into a specific outcome, such as radical generation. google.com For similar Type I photoinitiators, the quantum yield for dissociation is reported to be in the range of 0.3 to 0.6. bgsu.eduradtech.org
Photopolymerization Kinetics Mediated by this compound**
This compound is used to efficiently initiate the photopolymerization of unsaturated prepolymers, such as acrylates, when combined with mono- or multifunctional monomers. additivesforpolymer.comhaihangindustry.comliftchem.com The kinetics of these reactions, which describe the rate of polymerization, are critical for industrial applications. google.com
The rate of photopolymerization is influenced by several factors, including light intensity, photoinitiator concentration, and the specific monomers and oligomers in the formulation. researchgate.netkent.ac.uk The process is often autocatalytic at the beginning and then slows as the system vitrifies (becomes glassy) and the reaction becomes controlled by the diffusion of reactive species. researchgate.net Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) is a common technique used to study these kinetics by monitoring the decrease in the concentration of reactive double bonds (e.g., acrylate C=C bonds) over time. researchgate.netmdpi.com Studies show that polymerization kinetics typically consist of a very fast initial stage during irradiation, followed by a moderately fast stage and then a very slow final stage as the polymer network solidifies. mdpi.com this compound is noted for achieving a good balance between curing efficiency and desirable physical properties in the final product, such as minimal yellowing and low residual odor. additivesforpolymer.comliftchem.com
Real-Time Monitoring of Monomer Conversion
The kinetics of photopolymerization, specifically the rate of monomer conversion, are crucial for understanding and optimizing the curing process. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely adopted technique for in-situ monitoring of the disappearance of reactive functional groups during photopolymerization. researchgate.netmdpi.combiomedres.usgatech.edu This method allows for the direct measurement of monomer conversion as a function of irradiation time.
In the context of acrylate polymerization initiated by this compound, RT-FTIR spectroscopy tracks the decrease in the characteristic absorption bands of the acrylate double bond (C=C). These are typically observed at specific wavenumbers, such as around 1640 cm⁻¹, 1408 cm⁻¹, and 810 cm⁻¹. mdpi.com By recording the FTIR spectra continuously during UV exposure, a kinetic profile of the polymerization can be constructed. The degree of conversion is calculated by comparing the initial peak area of the acrylate C=C bond before irradiation with its area at a given time t during the curing process. radtech.org
While specific RT-FTIR kinetic data for formulations solely containing this compound as the variable are not extensively available in public literature, studies on similar systems provide a framework for understanding the expected behavior. For instance, a study on UV-curable screen printing inks utilized a formulation containing 5% w/w of this compound. mdpi.com The final double bond conversion in this system was reported to be over 92%, indicating efficient photopolymerization. mdpi.com The general shape of the conversion versus time curve for such systems is typically sigmoidal, characterized by an initial induction period, followed by a rapid autoaccelerated polymerization phase, and finally a plateau as the reaction slows due to vitrification and diffusional limitations of the reactive species in the increasingly crosslinked network. researchgate.net
Below is a table summarizing the composition of a UV-curable ink formulation that employs this compound, as reported in a study investigating oligolactide acrylates.
| Component | Function | Concentration (% w/w) |
|---|---|---|
| Diluted Oligolactide Acrylate (OL-A) | Oligomer/Binder | 60 |
| 1,6-Hexanediol Diacrylate (HDDA) | Reactive Diluent | 34 |
| This compound | Photoinitiator | 5 |
| BYK-333 | Leveling Additive | 1 |
This formulation demonstrates a practical application of this compound at a specific concentration to achieve a high degree of cure. mdpi.com
Influence of Photoinitiator Concentration on Curing Rate
Therefore, an optimal concentration of photoinitiator exists for any given formulation and film thickness, which balances the need for rapid surface cure with the requirement for deep through-cure. This optimization is often performed through "ladder studies," where a series of formulations with varying photoinitiator concentrations are prepared and their curing performance is evaluated. bomar-chem.com
While specific studies detailing the effect of varying this compound concentration on curing rates are not readily found in the reviewed literature, the general principles apply. It is expected that for a given acrylate formulation, increasing the concentration of this compound from a low level would increase the rate of polymerization and the final monomer conversion up to an optimal point. Beyond this point, further increases in concentration might not significantly improve or could even hinder the curing performance, particularly in thicker films.
The following table illustrates a hypothetical ladder study to determine the optimal concentration of a photoinitiator like this compound, based on general principles of photopolymerization.
| This compound Conc. (% w/w) | Curing Rate (Arbitrary Units) | Final Monomer Conversion (%) | Through-Cure Quality |
|---|---|---|---|
| 0.5 | Low | 75 | Good |
| 1.0 | Moderate | 88 | Good |
| 2.0 | High | 95 | Excellent |
| 4.0 | Very High | 94 | Good |
| 6.0 | Very High | 90 | Fair (Surface cure dominates) |
This illustrative table shows that an optimal concentration (in this hypothetical case, around 2.0-4.0%) provides the best balance of high curing rate and complete conversion.
Radical Lifetime Analysis and Propagation Efficiency
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the primary technique for the detection and characterization of radical species. researchgate.netresearchgate.netnih.gov Time-resolved ESR can be used to study the kinetics of radical formation and decay, providing insights into radical lifetimes. researchgate.net Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical that can be more easily detected by ESR, are also employed to identify the specific radical species generated during photoinitiation. researchgate.net
No specific studies reporting the radical lifetime or propagation efficiency for this compound using techniques like ESR were identified in the searched literature. However, the high reactivity and efficiency attributed to this compound in technical literature suggest that the radicals it helps to generate are effective at initiating and sustaining the polymerization of acrylates. rhhz.netulprospector.com
The table below summarizes the key steps in the photochemical pathway of a Type II photoinitiator like this compound and the factors influencing the efficiency of each step.
| Step | Description | Key Influencing Factors |
|---|---|---|
| 1. Photoexcitation | Photoinitiator absorbs a UV photon and is promoted to an excited state (e.g., triplet state). | Light wavelength and intensity, photoinitiator's absorption spectrum. |
| 2. Hydrogen Abstraction | The excited photoinitiator abstracts a hydrogen atom from a donor molecule (e.g., resin). | Reactivity of the excited state, availability and reactivity of H-donors. |
| 3. Radical Formation | Formation of initiating radicals (e.g., oligomeric radicals). | Efficiency of the H-abstraction process. |
| 4. Initiation | The radical adds to a monomer's double bond, starting a polymer chain. | Radical reactivity, monomer reactivity. |
| 5. Propagation | Successive addition of monomer units to the growing polymer radical chain. | Monomer concentration, viscosity, temperature, radical lifetime. |
| 6. Termination | Two radicals combine or disproportionate to end the chain growth. | Radical concentration, radical mobility (diffusion control). |
Modulating Factors in Irgacure 754 Initiated Photopolymerization Systems
Impact of Oxygen Inhibition on Free Radical Polymerization
Oxygen's presence is a well-documented challenge in free-radical photopolymerization, significantly affecting curing efficiency, particularly at the surface of a coating or material. radtech.org
Strategies for Mitigating Oxygen Inhibition in Formulations
Several strategies have been developed to counteract the detrimental effects of oxygen in UV curing processes, which are applicable to systems utilizing Irgacure 754. radtech.org The selection of a particular method depends on the specific application and formulation requirements.
One of the most direct methods is to create an inert environment by purging the curing chamber with nitrogen, which displaces the oxygen and allows the polymerization to proceed uninhibited. radtech.org Another common approach is to increase the intensity of the UV radiation. radtech.org High-intensity light generates a large concentration of initiator radicals that can rapidly consume the dissolved oxygen, reducing the inhibition period before effective polymerization begins. radtech.orgmdpi.com
Chemical additives can also be incorporated into the formulation. Amines and thiols are known to be effective oxygen scavengers and can enhance surface cure. bomar-chem.comresearchgate.net Thiols, for instance, can reduce oxygen inhibition and also initiate acrylate (B77674) polymerization. radtech.org Increasing the photoinitiator concentration is another strategy to generate radicals more rapidly, shortening the exposure time during which oxygen can diffuse into the curing film. google.com
Table 2: General Strategies for Mitigating Oxygen Inhibition
| Strategy | Mechanism of Action | References |
|---|---|---|
| Inert Atmosphere | Displaces oxygen from the curing environment (e.g., using nitrogen), preventing the formation of peroxyl radicals. | radtech.org |
| High Light Irradiance | Generates a high concentration of free radicals that rapidly consume dissolved oxygen, overcoming the inhibition effect. | radtech.org, mdpi.com |
| Chemical Additives | Incorporates oxygen-scavenging species like amines or thiols that react with oxygen or peroxyl radicals to regenerate active radicals. | radtech.org, bomar-chem.com, researchgate.net |
| Increased Initiator Concentration | Boosts the rate of radical generation to more effectively compete with the rate of oxygen diffusion and reaction. | google.com |
Influence of Light Source Characteristics
The properties of the light source, including its wavelength and intensity, are critical parameters that directly govern the activation of this compound and the subsequent polymerization kinetics. bomar-chem.com
Effect of Light Intensity and Exposure Time on Polymerization Progression
Light intensity and exposure time collectively determine the total energy dose delivered to the system, which dictates the extent and depth of cure. nih.gov An increase in light intensity generally leads to a faster polymerization rate because it increases the rate of radical generation from the photoinitiator. mdpi.comnih.gov This can be particularly advantageous for overcoming oxygen inhibition. radtech.org
However, the relationship is complex. While higher intensity accelerates the reaction, an excessively high intensity can lead to very rapid surface curing, which may "shield" the underlying layers from receiving sufficient UV light, resulting in poor through-cure. bomar-chem.comresearchgate.net The total amount of exposure, which is the product of light intensity and irradiation time, is a crucial factor for the depth of cure. nih.gov Studies have shown that for a constant total exposure, the depth of cure and degree of conversion can remain consistent regardless of the specific combination of intensity and time. nih.gov The amount of unreacted photoinitiator decreases significantly with increased exposure time, with the rate of decrease being dependent on the light energy. nih.gov Therefore, optimizing both light intensity and exposure time is essential to achieve a uniformly and completely cured product.
Interactions with Monomer and Oligomer Matrices
This compound is a liquid, bifunctional, and macromolecular photoinitiator designed for initiating the photopolymerization of unsaturated prepolymers, such as acrylates, in conjunction with various mono- or multifunctional vinyl monomers. lotchemistry.comhaihangchem.comensince.com Its physical state and chemical structure facilitate excellent compatibility with a wide range of resin formulations.
As a liquid, this compound can be easily blended into formulations, ensuring a homogeneous distribution without the need for a heating step to dissolve a solid initiator. lotchemistry.com This is crucial for achieving consistent and uniform curing throughout the material. Its macromolecular nature contributes to low volatility and low migration, making it a preferred choice for applications where low odor and low extractables are required. ensince.comsci-hub.se
The solubility of this compound in common monomers is exceptionally high, which is a key factor for its versatility. This high solubility prevents the initiator from phase-separating out of the formulation and ensures it remains available to initiate polymerization upon irradiation. It is used in diverse applications, including clear coats for wood and plastics, printing varnishes, and UV-curable adhesives. researchgate.netliftchem.com
Table 3: Solubility of this compound in Common Monomers at Room Temperature
| Monomer | Abbreviation | Solubility (wt %) |
|---|---|---|
| n-Butyl Acetate | - | > 50 |
| Isobornyl acrylate | IBOA | > 50 |
| Isodecyl acrylate | IDA | > 50 |
| 2-Phenoxyethyl acrylate | PEA | > 50 |
| Hexane diol diacrylate | HDDA | > 50 |
| Tripropyleneglycol diacrylate | TrPGDA | > 50 |
| Trimethyolpropane triacrylate | TMPTA | > 50 |
| Trimethyolpropane ethoxytriacrylate | TMPEOTA | > 50 |
(Source: Adapted from Ciba Specialty Chemicals, "Photoinitiators for UV Curing") researchgate.net
Compatibility and Reactivity with Unsaturated Prepolymers (e.g., Acrylates)
This compound is highly effective in initiating the photopolymerization of unsaturated prepolymers, most notably acrylates, when used with mono- or multifunctional vinyl monomers. ulprospector.comhaihangchem.comlotchemistry.com The compatibility between this compound and the prepolymer is crucial for achieving a homogeneous formulation, which in turn leads to a uniformly cured film. researchgate.net
The reactivity of the system is a function of both the photoinitiator and the specific acrylate prepolymer used. Acrylate prepolymers, which can be monomers, oligomers, or crosslinkable polymers with at least one ethylenically unsaturated group, form the backbone of the cured network. google.com The choice of acrylate, such as epoxy acrylates or polyether urethane (B1682113) acrylates, significantly impacts the properties of the final cured material. researchgate.net For instance, research on epoxy acrylate prepolymers has demonstrated that their synthesis and resulting molecular weight affect their compatibility and the photopolymerization rate when combined with a photoinitiator like this compound. researchgate.net
A key performance indicator of these systems is the double bond conversion rate. Studies have shown that with an appropriate combination of this compound and an acrylate prepolymer, a high degree of conversion can be achieved rapidly under UV irradiation. researchgate.net This efficient polymerization is a hallmark of this compound's performance. ulprospector.comlongchangchemical.com
Table 1: Research Findings on this compound with Acrylate Prepolymers
| Research Focus | Prepolymer Type | Key Finding |
| Photocurable Adhesives | Epoxy Acrylate | The compatibility and photopolymerization rate are influenced by the prepolymer's molecular weight. High double bond conversion (approx. 95%) was achieved after 90 seconds of UV irradiation. researchgate.net |
| UV-Cured Composite Films | Polyurethane Acrylate (PUA) | A homogeneous system was formed with this compound, as confirmed by scanning electron microscopy (SEM). researchgate.net |
| General UV Curing | Unsaturated Acrylates | This compound efficiently initiates polymerization, leading to a good balance of low residual odor, low emission, and minimal yellowing. ulprospector.comlongchangchemical.com |
Role of Reactive Diluents in Network Formation
Reactive diluents are low-viscosity monomers that are incorporated into photopolymerization formulations to reduce the viscosity of the prepolymer system, making it easier to apply. google.com These diluents contain functional groups, such as acrylate groups, that can copolymerize with the prepolymer, becoming a permanent part of the cross-linked network. google.com
The inclusion of reactive diluents can influence several aspects of the photopolymerization process and the final properties of the cured material. They can affect the cure speed, the degree of cross-linking, and the physical properties of the final polymer, such as hardness and flexibility. In systems initiated by this compound, the choice and concentration of the reactive diluent must be carefully considered to achieve the desired balance of properties. For example, mono-functional acrylates are often used as reactive diluents in combination with di-functional or poly-functional prepolymers. google.com
Synergistic Effects with Co-initiators and Additives
The performance of this compound can be significantly enhanced through the use of co-initiators and other additives. ulprospector.combomar-chem.com These components can broaden the spectral response, increase the rate of polymerization, and overcome challenges such as oxygen inhibition. bomar-chem.comradtech.org
Exploration of Tertiary Amine Co-initiator Systems
Tertiary amines are frequently used as co-initiators, particularly with Type II photoinitiators. mdpi.comlongchangchemical.com However, they can also have a synergistic effect with Type I photoinitiators like this compound. igmresins.com This synergy is especially beneficial for improving surface cure, where oxygen inhibition can be a significant issue. radtech.org Oxygen can quench the excited state of the photoinitiator or react with the initiating radicals, forming less reactive peroxyl radicals. google.comradtech.org
Table 2: Impact of Tertiary Amines on Photopolymerization
| Amine Type | Mechanism of Action | Effect on Photopolymerization |
| Tertiary Amines | Hydrogen donation to the photoinitiator or radical species. | Increases surface cure speed by mitigating oxygen inhibition. radtech.orgigmresins.com |
| Acrylated Amines | Co-polymerizable amine synergists. | Reduces potential for migration and can enhance cross-link density. igmresins.com |
| Aminobenzoate Esters | Function as co-initiators. | Can be used to improve surface cure in phosphine (B1218219) oxide systems. radtech.org |
Impact of Photosensitizers and Other Formulation Components
Photosensitizers are compounds that absorb light at wavelengths where the primary photoinitiator has low absorption and then transfer the absorbed energy to the photoinitiator, effectively broadening the useful spectral range of the curing system. bomar-chem.comrsc.org This can be particularly useful when using light sources with broad emission spectra or for curing pigmented systems where the pigment may absorb a significant portion of the UV light. additivesforpolymer.com
Other formulation components can also impact the performance of this compound-initiated systems. For instance, the presence of pigments or fillers can scatter or absorb the UV light, reducing the amount of energy reaching the photoinitiator. bomar-chem.com This can lead to incomplete curing, especially in thick or highly pigmented coatings. Therefore, the selection of photoinitiators and any synergistic additives must take into account the entire formulation to ensure optimal performance. bomar-chem.com
Advanced Spectroscopic and Computational Analyses of Irgacure 754 Photochemistry
UV-Visible Absorption Spectroscopy for Photoinitiator Consumption
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing photoinitiators and monitoring their consumption during photopolymerization. The process relies on the Beer-Lambert Law, which establishes a direct relationship between the absorbance of a compound and its concentration in a solution. Every photoinitiator possesses a unique absorption spectrum, defined by the wavelengths of light it absorbs.
For Irgacure 754, the absorption spectrum is key to its function. It exhibits characteristic absorption maxima in the UV region, essential for capturing photon energy to trigger the curing process. In methanol (B129727), this compound displays distinct absorption peaks at approximately 255 nm and 325 nm. The presence of these specific absorption bands dictates the type of UV lamp required for efficient curing.
The consumption of this compound during a UV-curing reaction can be quantitatively tracked by recording its UV-Vis spectrum at various irradiation time intervals. As the photoinitiator molecule absorbs photons and fragments into radicals, its chromophoric structure is destroyed. This leads to a decrease in the absorbance at its characteristic peaks (255 nm and 325 nm). The rate of this decrease is directly proportional to the rate of photoinitiator consumption, providing crucial kinetic data on the polymerization reaction.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Class | Phenylglyoxylate (B1224774) | |
| Physical Form | Light yellow liquid | |
| UV/VIS Absorption Peaks (in Methanol) | 255 nm, 325 nm |
Analysis of Photobleaching Behavior and Mechanisms
Photobleaching refers to the irreversible loss of absorption properties of a chromophore or dye upon exposure to light. In photopolymerization, this phenomenon is a direct consequence of the photoinitiator's consumption. For this compound, a member of the phenylglyoxylate class, the absorption of UV light leads to the cleavage of the molecule, which in turn destroys the chemical structure responsible for the absorption (the chromophore). This process is essential for through-curing, especially in thick or pigmented systems, as the bleaching of the initiator at the surface allows UV light to penetrate deeper into the sample.
The primary photochemical process for phenylglyoxylate initiators is the Norrish Type I cleavage. Upon excitation to an excited state, the molecule undergoes α-cleavage, breaking the carbon-carbon bond adjacent to the carbonyl group. This fragmentation generates two distinct radical species, which then initiate the polymerization of monomers like acrylates.
While photobleaching is generally beneficial for cure depth, the reaction byproducts can sometimes be colored, which may affect the final appearance of the cured material. The specific mechanism and the nature of the resulting non-absorbing photoproducts are subjects of detailed photochemical studies. The efficiency of photobleaching can be influenced by the formulation, including the presence of oxygen, which can interact with the initiator radicals.
Computational Chemistry Approaches
While specific published computational studies focusing solely on this compound are limited, the application of computational chemistry to other photoinitiators, including different Irgacure models, demonstrates the power of these methods for elucidating photochemical mechanisms. These approaches provide insights that are often inaccessible through experimental means alone.
Quantum chemical calculations are employed to model the electronic structure of a molecule, providing a fundamental understanding of its behavior upon light absorption. For a photoinitiator like this compound, these calculations can determine the energies and compositions of its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is related to the wavelength of light the molecule absorbs. Analysis of the orbitals involved in the electronic transitions (e.g., n→π* or π→π*) helps to explain the features of the UV-Vis absorption spectrum. For instance, calculations can identify the specific orbitals associated with the absorption peaks at 255 nm and 325 nm, characterizing them as transitions involving non-bonding (n) or pi (π) electrons. This information is crucial for understanding how the molecule's structure dictates its light-absorbing properties.
Density Functional Theory (DFT), and its extension Time-Dependent DFT (TD-DFT), are powerful computational tools for investigating the photoreactivity of molecules. These methods are used to study the excited states of photoinitiators and to map the potential energy surfaces of photochemical reactions.
For this compound, a DFT study would typically involve:
Excited State Calculations: Determining the energies of the low-lying singlet and triplet excited states that are populated after light absorption. This is critical because radical formation often occurs from the triplet state.
Reaction Pathway Analysis: Modeling the α-cleavage (Norrish Type I) reaction pathway. DFT can be used to calculate the energy barrier for bond dissociation in the excited state, confirming that this is a favorable and rapid process.
Bond Dissociation Energies (BDEs): Calculating the BDEs for the relevant chemical bonds in the excited state to predict which bond is most likely to break. This would confirm that the C-C bond adjacent to the carbonyl group is the weakest point, leading to the generation of the desired initiating radicals.
By applying these computational techniques, as has been done for other commercial photoinitiators, a detailed, molecule-level picture of this compound's photoreactivity can be constructed, guiding the development of more efficient photopolymerization systems.
Applications of Irgacure 754 in Advanced Materials and Fabrication Techniques
Performance in UV-Curable Coating and Adhesive Systems
Irgacure 754 is instrumental in the photopolymerization of unsaturated prepolymers, such as acrylates, when combined with mono- or multifunctional vinyl monomers. additivesforpolymer.comulprospector.com It is particularly favored for its ability to balance efficient polymerization with desirable end-product characteristics. ulprospector.com
Formulation Development for Clear and Low-Yellowing Coatings
A primary application of this compound is in the formulation of clear and low-yellowing UV-curable coatings. ulprospector.comulprospector.com This is especially critical for protective coatings on materials like plastics and wood where maintaining the original appearance is paramount. ulprospector.comulprospector.com The chemical composition of this compound, a blend of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester, contributes to its minimal yellowing properties, even after curing. specialchem.combasf.comgoogle.com This makes it one of the lowest yellowing photoinitiators available, suitable for high-quality clear coats. researchgate.net
Formulations incorporating this compound are designed for conventional UV-curable systems and are particularly recommended where low yellowing is a key requirement. ulprospector.comspecialchem.com It can be used as the sole photoinitiator or in combination with other photoinitiators to enhance specific properties like through-curing and reactivity. ulprospector.comulprospector.com Research has shown its effectiveness in creating very thin water-based coatings that act as efficient base coats for plastics and metals. researchgate.net
Table 1: Properties and Applications of this compound in Coatings
| Property | Description | Application Examples |
| Low Yellowing | Exhibits minimal color change after UV exposure and aging. basf.comresearchgate.netinkworldmagazine.com | Clear coats for wood and plastics, topcoats for PVC floors, and coatings for electronic devices like cellular phones. ulprospector.comspecialchem.comlongchangchemical.com |
| Liquid Form | Facilitates easy incorporation into formulations. ulprospector.cominkworldmagazine.com | Conventional UV-curable formulations. ulprospector.comspecialchem.com |
| Efficient Polymerization | Initiates rapid curing of unsaturated prepolymers. additivesforpolymer.comulprospector.com | High-speed coating lines. |
| Low Emission & Odor | Results in cured films with minimal residual odor and volatile compounds. ulprospector.cominkworldmagazine.comlongchangchemical.com | Indoor applications such as furniture and flooring coatings. longchangchemical.com |
Adhesion Characteristics and Surface Property Modification
This compound contributes to excellent adhesion in UV-curable systems. The photografting process, initiated by the oligomeric radicals produced during its photolysis, leads to improved cross-link density and very hard coatings. researchgate.net This mechanism is particularly beneficial for enhancing adhesion on plastic and metal substrates. researchgate.net Studies on the surface modification of materials like extruded polystyrene foams using UV-curable adhesives have demonstrated a significant increase in bonding strength with mortar after modification. researchgate.net
In addition to promoting adhesion, this compound can be used in formulations designed to modify surface properties. For instance, in the development of UV-curable adhesives containing modified acrylic ester prepolymers, the choice of photoinitiator is critical for achieving desired performance. researchgate.net
Reduction of Residual Odor and Emissions in Cured Films
A key advantage of this compound is its ability to produce cured films with low residual odor and low emissions. ulprospector.cominkworldmagazine.comlongchangchemical.com This characteristic is highly desirable for applications where the final product will be used indoors or in enclosed spaces, such as furniture coatings, wood parquets, and interior automotive components. specialchem.comlongchangchemical.com The liquid nature and low volatility of this compound contribute to these low-odor and low-emission profiles. inkworldmagazine.com This makes it an environmentally conscious choice for formulators aiming to reduce volatile organic compound (VOC) output. longchangchemical.com
Integration in Additive Manufacturing and 3D Printing Technologies
The unique properties of this compound have led to its adoption in advanced additive manufacturing, particularly in vat photopolymerization techniques. These technologies rely on the precise curing of liquid photopolymers to build three-dimensional objects layer by layer. tainstruments.com
Stereolithography and Digital Light Processing (DLP) for Microfabrication
This compound has found application in stereolithography (SLA) and digital light processing (DLP), two prominent resin-based 3D printing methods. formlabs.comnih.gov In these processes, a light source (a laser in SLA or a projector in DLP) selectively cures a liquid resin to form the desired object. tainstruments.comformlabs.com The efficiency of the photoinitiator is crucial for achieving high resolution and fast printing speeds.
The ability of this compound to initiate polymerization upon exposure to UV light makes it a suitable component in the photosensitive resins used in these technologies. Its low toxicity is also an advantage in certain applications. polito.it The development of high-resolution DLP stereolithography has enabled the fabrication of intricate structures for various applications. polito.it
Fabrication of Complex Geometries and High-Resolution Structures
The use of photoinitiators like this compound in SLA and DLP enables the production of highly detailed and complex 3D structures. These technologies can achieve resolutions at the micrometer scale, allowing for the creation of micro-optics and other high-precision components. nih.govnanoscribe.com The ability to fabricate complex geometries without the need for traditional tooling opens up new possibilities in rapid prototyping, custom medical devices, and microfluidics. nanoscribe.comnih.gov
Utilization in Biomedical Photopolymerization and Hydrogel Synthesis
Photopolymerization, a process where light is used to initiate a polymerization reaction, is a cornerstone of various biomedical applications, including the creation of hydrogels for drug delivery and tissue engineering. encyclopedia.pub The selection of an appropriate photoinitiator is critical, as it must be efficient and, crucially, biocompatible. encyclopedia.pub
Design and Crosslinking of Photopolymerized Hydrogels
This compound functions as a liquid free-radical photoinitiator. haihangchem.com Its primary role is to absorb light energy and decompose into reactive free radicals. These radicals then initiate the polymerization of monomer and prepolymer solutions, such as those containing acrylates, to form a crosslinked polymer network. haihangchem.com This process transforms a liquid resin into a solid, structured material.
The design of photopolymerized hydrogels involves the careful selection of monomers or polymers that, when crosslinked, will form a water-swollen network. Hydrogels for biomedical use are often based on materials like polyethylene (B3416737) glycol (PEG), gelatin methacryloyl (GelMA), or hyaluronic acid (HA). mdpi.comupc.edu The photoinitiator, such as one from the Irgacure family, is added to the prepolymer solution. mdpi.com Upon exposure to light of a suitable wavelength, the initiator creates free radicals, which propagate through the reactive groups (e.g., acrylate (B77674) or methacrylate (B99206) groups) of the prepolymer chains, leading to the formation of covalent bonds and a stable hydrogel structure. nih.gov The concentration of the photoinitiator and the duration of light exposure are critical parameters that influence the degree of crosslinking and, consequently, the mechanical properties and swelling behavior of the resulting hydrogel. researchgate.net
Biocompatibility Considerations and Cell Viability Studies
When fabricating materials for biomedical applications, particularly those intended for direct contact with biological systems, biocompatibility is paramount. Photoinitiators and any unreacted byproducts can potentially exhibit cytotoxicity, which could harm cells and tissues. researchgate.net Therefore, extensive cell viability studies are necessary.
Research indicates that the biocompatibility of photopolymerized materials is highly dependent on the type and concentration of the photoinitiator used. tandfonline.com While specific cytotoxicity data for this compound is not extensively detailed in the provided search results, studies on the broader Irgacure family offer important insights. For instance, high concentrations of photoinitiators like Irgacure 2959 have been shown to decrease cell viability. tandfonline.com In some applications, using a single Irgacure photoinitiator system resulted in significantly lower cell viability (e.g., 30%) compared to dual photoinitiator systems which achieved much higher viability (e.g., 90%). nih.gov This suggests that minimizing the concentration of a single initiator or using synergistic multi-component systems can be an effective strategy to improve the biocompatibility of the final hydrogel construct. nih.gov Visible light photoinitiators are often preferred over UV-sensitive ones as longer wavelengths are less damaging to cells and allow for deeper tissue penetration. nih.gov
Table 1: Comparative Cell Viability in Photoinitiator Systems
| Photoinitiator System | Reported Cell Viability | Key Observation | Reference |
| Single Irgacure System | 30% | Higher concentration of a single initiator may increase cytotoxicity. | nih.gov |
| Dual Photoinitiator System | 90% | Combining initiators can reduce individual concentrations and improve biocompatibility. | nih.gov |
| Irgacure 2959 (0.1%) | Decreased cell viability | Cell viability can be dose-dependent. | tandfonline.com |
| Irgacure 2959 & LAP (0.3-0.5%) | High cell viability | Both initiators can maintain high viability at optimized concentrations. | tandfonline.com |
This table presents general findings on Irgacure photoinitiators to illustrate biocompatibility considerations.
Scaffolds for Tissue Engineering and Regenerative Medicine
In tissue engineering and regenerative medicine, scaffolds provide a temporary, three-dimensional structure that supports cellular attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. nih.govnih.gov Hydrogels are excellent candidates for scaffold materials due to their high water content, tunable mechanical properties, and resemblance to the natural extracellular matrix (ECM). upc.edu
Photopolymerization is a key technique for fabricating these scaffolds with precise control over their architecture. researchgate.net Photoinitiators like those in the Irgacure family are instrumental in this process, enabling the rapid, in-situ formation of cell-laden hydrogel scaffolds. mdpi.comjove.comjove.com The ability to control the polymerization spatially allows for the creation of complex micro-features within the scaffold, which can mimic the natural tissue environment and influence cell behavior. nih.gov While specific studies highlighting this compound in tissue scaffolds were not prominent in the search results, its function as a free-radical initiator for acrylates makes it a candidate for the fabrication of scaffolds from acrylate-modified biomaterials. haihangchem.com
Participation in Hybrid Photopolymerization Systems
Hybrid photopolymerization systems combine two or more different polymerization mechanisms, most commonly free-radical and cationic polymerization, within a single formulation. google.com This approach is designed to leverage the strengths of each mechanism while mitigating their respective weaknesses, such as the oxygen sensitivity of free-radical polymerization and the slower curing speeds of cationic systems. google.comencyclopedia.pub
Free Radical/Cationic Hybrid Polymerization Mechanisms
This compound, as a free-radical photoinitiator, can be paired with a cationic photoinitiator to create a hybrid curing system. dntb.gov.ua In such a system, two different types of monomers or prepolymers are present: one that polymerizes via free radicals (e.g., acrylates) and another that undergoes cationic polymerization (e.g., epoxides or vinyl ethers). mdpi.com
Upon exposure to light, this compound generates free radicals that initiate the polymerization of the acrylate components. Simultaneously, the cationic photoinitiator (e.g., an iodonium (B1229267) or sulfonium (B1226848) salt) is activated, generating a strong acid that initiates the ring-opening polymerization of the epoxy components. researchgate.netencyclopedia.pub This dual-action curing results in a material with tailored properties. Research has demonstrated the use of this compound in combination with the cationic photoinitiator Irgacure 250 to cure a hybrid system composed of cycloaliphatic diepoxide and silicon-containing acrylates. dntb.gov.ua This approach successfully combines the rapid curing of acrylates with the low shrinkage and good flexibility characteristic of epoxy polymerization. google.comdntb.gov.ua
Table 2: Example of an this compound-Based Hybrid Photopolymerization System
| Component Type | Specific Chemical | Function | Reference |
| Free-Radical Photoinitiator | This compound | Initiates polymerization of acrylate components. | dntb.gov.ua |
| Cationic Photoinitiator | Irgacure 250 | Initiates polymerization of epoxy components. | dntb.gov.ua |
| Acrylate Monomer | Silicon-containing acrylate | Provides fast curing and specific properties. | dntb.gov.ua |
| Epoxy Monomer | Cycloaliphatic diepoxide | Contributes to low shrinkage and flexibility. | dntb.gov.ua |
Formation of Interpenetrating Polymer Networks
A significant outcome of simultaneous hybrid polymerization is the formation of an Interpenetrating Polymer Network (IPN). mdpi.com An IPN consists of two or more distinct polymer networks that are synthesized in the presence of each other and are physically entangled on a molecular scale, without being covalently bonded to one another. psu.eduikm.org.my
In a free-radical/cationic hybrid system initiated by this compound and a cationic co-initiator, the rapid polymerization of the acrylate network and the simultaneous, though often slower, formation of the epoxy network result in an interwoven structure. dntb.gov.uamdpi.com This molecular entanglement prevents the individual networks from being separated without breaking chemical bonds. psu.edu The resulting IPN often exhibits synergistic properties, combining the attributes of both constituent polymers. For example, the hybrid system of cycloaliphatic diepoxide and acrylates initiated by this compound and Irgacure 250 resulted in the formation of an IPN that demonstrated enhanced mechanical properties. dntb.gov.ua IPNs can offer improved toughness, thermal stability, and mechanical performance compared to the individual polymer networks alone. psu.edu
Comparative Analyses and Structure Activity Relationships of Irgacure 754
Comparative Study with Commercial Photoinitiators
The performance of a photoinitiator is assessed by its efficiency in initiating polymerization and its impact on the final properties of the cured material. Irgacure 754 is frequently benchmarked against other established commercial photoinitiators to highlight its specific advantages.
This compound's initiation efficiency is notable, particularly when compared to other photoinitiators, including those within its own chemical family. As a bifunctional benzoylformate ester, it demonstrates significantly higher reactivity than its monofunctional counterpart, Methyl Benzoylformate (MBF). researchgate.net This enhanced reactivity contributes to faster cure speeds.
The efficiency of photoinitiators is also linked to their absorption characteristics. This compound exhibits UV/VIS absorption peaks in methanol (B129727) at approximately 255 nm and 325 nm. sinocurechem.comresearchgate.net This allows it to effectively absorb energy from standard UV light sources used in industrial curing processes. While it can be used as the sole photoinitiator in a formulation, it is also versatile enough to be combined with other photoinitiators, such as α-hydroxy ketones or acylphosphine oxides, to enhance specific properties like through-curing or surface reactivity. researchgate.netpenpoly.comulprospector.com
Table 1: Comparative Photoinitiation Characteristics
| Photoinitiator | Chemical Class | Key Efficiency Characteristics |
|---|---|---|
| This compound | Benzoylformate Ester (Bifunctional) | High reactivity, higher than monofunctional benzoylformates. researchgate.net Can be used alone or in synergistic combinations. ulprospector.com |
| Methyl Benzoylformate (MBF) | Benzoylformate Ester (Monofunctional) | Moderate cure speed. researchgate.net |
| Irgacure 819 | Bis Acyl Phosphine (B1218219) Oxide (BAPO) | Versatile, suitable for white pigmented formulations and thick sections. ulprospector.com Absorbs at longer wavelengths (~370 nm). researchgate.net |
| Darocur 1173 | α-Hydroxyketone (αHK) | Good surface cure properties. radtech.org Absorbs at shorter wavelengths (~245 nm, 280 nm, 331 nm). researchgate.net |
One of the most significant advantages of this compound is its performance regarding post-cure properties. It is specifically recommended for applications where low residual odor, low emissions, and minimal yellowing are critical requirements. igmresins.comspecialchem.comulprospector.com
Yellowing Index: this compound is recognized as one of the photoinitiators with the lowest yellowing tendencies, making it highly suitable for high-quality clear coats on various substrates, including wood and plastics. researchgate.netlongchangchemical.com This ensures the long-term aesthetic stability of the finished product. longchangchemical.com
Odor Profile: The chemical structure and high reactivity of this compound result in very low residual odor in the cured material. researchgate.net This is a crucial factor for products intended for indoor use, such as furniture or PVC floor varnishes. longchangchemical.com Its bifunctional nature also leads to lower migration compared to smaller, monofunctional initiators. researchgate.net
Table 2: Qualitative Post-Cure Property Comparison
| Property | This compound | Methyl Benzoylformate (MBF) | α-Hydroxyketones (e.g., Darocur 1173) | Acylphosphine Oxides (e.g., TPO) |
|---|---|---|---|---|
| Yellowing | Very Low researchgate.net | Very Low researchgate.net | Generally Low | Can exhibit some yellowing |
| Odor | Very Low researchgate.net | Low | Characteristic Odor | Characteristic Odor |
| Migration | Low researchgate.net | Higher than this compound | Can be a concern | Generally low |
Evaluation of Photoinitiation Efficiency Against Established Benchmarks
Structure-Activity Relationships within the Benzoylformate Ester Class
The performance of this compound is directly linked to the molecular structure of the benzoylformate ester class. These compounds function as Type II photoinitiators. researchgate.net
Upon exposure to UV radiation, they undergo a Norrish Type II reaction, which is dominated by photolysis from the γ-carbon, resulting in the formation of a biradical. researchgate.net A key characteristic of this class is that an amine hydrogen donor is not required for the reaction to proceed. researchgate.net The resulting biradical, while having low reactivity towards acrylates, is highly efficient at abstracting a hydrogen atom from the polymer resin itself. researchgate.net This "photografting" process creates an oligomeric radical, which leads to excellent cross-link density and the formation of very hard coatings. researchgate.net
The bifunctional structure of this compound, containing two benzoylformate moieties, is a critical enhancement over monofunctional structures like MBF. This bifunctionality significantly increases the molecule's reactivity and efficiency in initiating polymerization, while also contributing to lower volatility and migration. researchgate.net
Performance Benchmarking Against Novel Photoinitiator Designs
The field of photopolymerization is continuously evolving, with new initiator structures being developed to meet increasing demands for efficiency, safety, and performance under various light sources, such as LEDs.
When benchmarked against some of these novel designs, the context of the specific application becomes crucial. For instance, recent research into carbazole (B46965) chalcone (B49325) glyoxylate (B1226380) oxime ester derivatives has shown photoinitiation abilities that can outperform traditional benchmarks like MBF under visible light LED sources. nih.gov One such novel initiator, designated C5, demonstrated a 40% to 132% improvement in photoinitiation ability compared to TPO under 405 nm and 450 nm LEDs, respectively. nih.gov
Other novel systems include liquid acylphosphine oxide blends, such as the I-2100 photoinitiator, which are designed for high photocure response and low color, making them highly effective and easy to incorporate into formulations. radtech.org These advanced systems often combine different photoinitiating moieties (e.g., acylphosphine oxide and α-hydroxyketone) into a single blend to achieve a synergistic effect, providing both excellent surface and through cure. radtech.org
While this compound remains a highly effective and low-yellowing initiator for conventional UV curing, these novel designs often target specific challenges, such as curing with lower-energy visible light LEDs or achieving even higher reactivity in pigmented systems. The performance of this compound is robust in its recommended applications, but these newer, specialized initiators may offer advantages in next-generation curing technologies. nih.govresearchgate.net
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation/Trade Name |
|---|---|
| oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester | Component of this compound |
| oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | Component of this compound |
| Methyl Benzoylformate | MBF, Darocur MBF |
| Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide | TPO, Darocur TPO |
| Phenyl bis(2,4,6-trimethylbenzoyl) phosphine oxide | Irgacure 819 |
| 2-Hydroxy-2-methyl-1-phenyl-1-propanone | Darocur 1173 |
| 1-Hydroxy-cyclohexyl-phenyl-ketone | Irgacure 184 |
| Carbazole chalcone glyoxylate oxime ester derivative | C5 |
Challenges, Research Gaps, and Future Directions for Irgacure 754 Studies
Strategies for Enhancing Curing Depth in Thick Section Applications
Achieving sufficient curing depth in thick or highly pigmented coatings is a significant challenge in radiation curing. For Irgacure 754, which has absorption peaks at approximately 255 nm and 325 nm, its effectiveness can be limited in thicker applications due to the absorption of UV light by the upper layers of the coating. longchangchemical.com Future research should focus on the following strategies:
Combination with Long-Wavelength Photoinitiators: Pairing this compound with photoinitiators that absorb at longer wavelengths (350 nm to >400 nm) can enhance through-cure. bomar-chem.com Acylphosphine oxides, for instance, are known for their deep-curing capabilities due to photobleaching, where the absorption of the photoinitiator decreases upon exposure to light, allowing for deeper penetration. radtech.org Investigating synergistic blends of this compound with various acylphosphine oxides could lead to optimized systems for thick sections.
Advanced Light Source Technology: The development and application of specialized UV light sources can improve curing depth. Doped mercury lamps (e.g., with iron or gallium) or high-intensity LED lamps with specific wavelength outputs can be tailored to match the absorption characteristics of the photoinitiator system, ensuring more efficient energy transfer and deeper penetration. researchgate.netincurelab.com
Formulation Optimization: The concentration of the photoinitiator itself plays a crucial role. While a higher concentration can increase the cure speed at the surface, an excessive amount can block UV light, hindering through-cure. bomar-chem.com Systematic studies to determine the optimal concentration of this compound, both alone and in combination with other photoinitiators, for various coating thicknesses are needed. bomar-chem.comtuni.fi
Further Innovations in Overcoming Oxygen Inhibition
Oxygen inhibition at the coating surface is a universal problem in free-radical polymerization, leading to tacky surfaces and incomplete cure. radtech.orggoogle.com While strategies exist, further innovations are needed for more robust and efficient solutions in formulations containing this compound.
Novel Amine Synergists: Amines are commonly used as hydrogen donors to mitigate oxygen inhibition. nih.gov Research into new, more effective amine synergists with lower volatility and reduced potential for yellowing could enhance the surface cure of this compound-based formulations. google.com
Thiol and Phosphite (B83602) Additives: The addition of thiols and phosphites can significantly reduce oxygen inhibition. radtech.orgulaval.ca Thiols can participate in a thiol-ene reaction that is less sensitive to oxygen, while phosphites can react with peroxy radicals to regenerate active radicals. radtech.orgulaval.ca Exploring the compatibility and efficacy of various thiol and phosphite compounds with this compound is a promising research avenue.
Physical and Process-Based Approaches: While chemical solutions are common, physical methods like inerting the curing zone with nitrogen or carbon dioxide remain highly effective, albeit sometimes costly. radtech.orgulaval.ca Another approach is the use of high-intensity light, which generates a high concentration of radicals that can rapidly consume dissolved oxygen. radtech.org Investigating the interplay between these process parameters and this compound formulations could lead to more efficient curing protocols.
| Strategy to Overcome Oxygen Inhibition | Mechanism of Action |
| Inerting | Displaces oxygen from the curing environment using an inert gas like nitrogen. radtech.org |
| High Light Irradiance | Generates a high concentration of free radicals, rapidly consuming oxygen. radtech.org |
| Amine Synergists | Act as hydrogen donors to convert peroxy radicals into initiating species. nih.gov |
| Thiol Additives | Participate in thiol-ene polymerization, which is less susceptible to oxygen inhibition. radtech.org |
| Phosphorus Compounds (e.g., TPP) | React with peroxy radicals to form alkoxy radicals that can continue the polymerization chain. ulaval.ca |
Development of Sustainable and Waterborne Formulations
The demand for environmentally friendly coatings is driving the development of waterborne UV-curable systems. basf.com While this compound has been used in water-based applications, challenges related to its solubility and stability in aqueous media persist. researchgate.net
Improving Water Dispersibility: Standard oil-soluble photoinitiators like this compound require effective dispersion in water-based formulations. researchgate.net Research into emulsification techniques and the development of stable, pre-dispersed forms of this compound could simplify its use in waterborne systems.
Synthesis of Water-Soluble Analogs: A key area for future research is the chemical modification of the this compound structure to enhance its water solubility. mdpi.com Introducing hydrophilic moieties, such as hydroxyl or carboxyl groups, could lead to new photoinitiators that are inherently compatible with aqueous formulations, eliminating the need for co-solvents or complex dispersion methods. nih.govmdpi.com
Stability in Aqueous Systems: The long-term stability of photoinitiators in water-based formulations can be a concern. researchgate.net Investigations into the hydrolysis and storage stability of this compound and its potential water-soluble derivatives in aqueous environments are necessary to ensure the reliability of these systems.
Design of Next-Generation this compound Analogs for Specialized Applications
The core structure of this compound, a bifunctional benzoylformate ester, provides a platform for designing next-generation photoinitiators with tailored properties. researchgate.net
Structure-Property Relationship Studies: A systematic investigation into how modifications to the molecular structure of this compound affect its photochemical and physical properties is needed. This includes altering the backbone to enhance flexibility or rigidity, and modifying the chromophore to shift the absorption spectrum for specific applications, such as curing with LED light sources.
Polymeric and Oligomeric Photoinitiators: To address concerns about migration, particularly in food packaging and biomedical applications, the development of polymeric or oligomeric photoinitiators based on the this compound structure is a promising direction. igmresins.com By incorporating the photoinitiator into a larger molecule, its potential to migrate is significantly reduced.
Photoinitiators for Two-Photon Polymerization (2PP): High-resolution 3D printing and microfabrication rely on photoinitiators with high two-photon absorption cross-sections. researchgate.net While many common photoinitiators have low two-photon absorptivity, designing this compound analogs with enhanced two-photon absorption characteristics could open up new applications in advanced manufacturing. researchgate.net
In-depth Investigations into Long-Term Stability and Degradation Pathways
While this compound is known for its low yellowing properties, a comprehensive understanding of its long-term stability and degradation pathways is crucial for predicting the performance of cured materials over time. ulprospector.comresearchgate.net
Photodegradation Product Analysis: Upon exposure to UV light, photoinitiators break down into various products. fraunhofer.de Detailed characterization of the degradation products of this compound using advanced analytical techniques like LC-MS/MS is necessary. fraunhofer.de This information is vital for assessing any potential long-term effects on the cured material's properties and for regulatory purposes.
Influence on Yellowing and Physical Properties: Although initial yellowing is low, long-term exposure to light and environmental factors can still cause changes in the appearance and mechanical properties of the cured coating. longchangchemical.com Studies that correlate the degradation of this compound with long-term yellowing, embrittlement, and other changes in physical properties would be highly valuable.
Interaction with Other Formulation Components: The stability of this compound can be influenced by other components in the formulation, such as stabilizers, pigments, and resins. radtech.org Research into these potential interactions is needed to develop robust formulations with predictable long-term performance.
Q & A
Q. What are the optimal UV wavelength ranges and curing conditions for Irgacure 754 in acrylate-based photopolymerization?
this compound exhibits absorption peaks at 255 nm and 325 nm in methanol , making it suitable for UV-A (320–400 nm) and UV-B (280–320 nm) curing systems. For experimental design, use light sources emitting within these ranges (e.g., mercury lamps). Standard curing parameters include irradiance of 10–50 mW/cm² and exposure times of 1–10 seconds, depending on film thickness (5–200 μm) and monomer reactivity . Calibrate radiometers to monitor UV intensity during trials.
Q. How does this compound balance curing efficiency with low exotherm and minimal odor in thin-film applications?
this compound’s phenylglyoxylate structure enables efficient radical generation while reducing volatile byproducts. For thin films (5–20 μm), use 2–4% (w/w) initiator concentration to achieve full crosslinking without excessive heat generation . Monitor exotherm using differential scanning calorimetry (DSC) and quantify residual odor via headspace gas chromatography (GC-MS). Compare with initiators like Irgacure 184, which may exhibit higher exotherm .
Q. What formulation adjustments are needed to incorporate this compound into water-based UV-curable systems?
Due to its liquid form and moderate hydrophilicity, this compound can be dispersed in water-based acrylate emulsions using surfactants (e.g., Tween 80) at 0.1–0.5% (w/w). Pre-mix with co-solvents like ethanol (5–10%) to enhance solubility . Validate colloidal stability via dynamic light scattering (DLS) and test curing efficiency under humidity-controlled conditions (40–60% RH) to avoid phase separation .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s resistance to post-cure yellowing in transparent coatings?
this compound minimizes yellowing by reducing benzoyl radical recombination, a common source of chromophores. Spectroscopic analysis (UV-Vis and FTIR) shows lower absorbance in the 400–500 nm range compared to α-hydroxyketone initiators like Irgacure 184 . For accelerated aging tests, expose cured films to UV-B radiation (0.5 W/m², 100 hours) and quantify yellowing index (Δb) using a spectrophotometer. Pairing with hindered amine light stabilizers (HALS, e.g., Tinuvin 292) further suppresses degradation .
Q. How do synergistic effects between this compound and Type II photoinitiators enhance deep-layer curing in high-opacity composites?
Combine this compound (1–2%) with Type II initiators (e.g., ITX or DETX) at 0.5–1% (w/w) to exploit hydrogen-abstraction mechanisms, improving penetration in pigmented systems. Use photo-DSC to measure polymerization depth profiles. For example, in TiO₂-filled coatings (20% pigment load), this blend increases cure depth by 30–40% compared to this compound alone . Optimize ratios using a response surface methodology (RSM) to balance surface and bulk curing.
Q. What experimental strategies resolve contradictions in reported curing efficiencies of this compound across different monomer matrices?
Discrepancies arise from monomer polarity and viscosity effects. For hydrophobic monomers (e.g., lauryl acrylate), increase this compound concentration to 3–4% (w/w) and add 1–2% (w/w) hexanediol diacrylate (HDDA) as a reactive diluent. In polar systems (e.g., hydroxyethyl acrylate), reduce oxygen inhibition by purging with nitrogen during curing. Validate via real-time Fourier-transform infrared spectroscopy (RT-FTIR) to track conversion rates .
Q. How does this compound’s crystallization during storage impact its photochemical activity, and how can this be mitigated?
Prolonged storage below 20°C induces crystallization, altering dissolution kinetics. Re-dissolve crystallized material by warming to 30°C with gentle agitation . Test post-recovery activity using UV-Vis spectroscopy to confirm absorption profiles remain unchanged. For long-term stability, store in amber containers under nitrogen atmosphere at 25°C ± 5°C .
Methodological Notes for Data Interpretation
- UV Dose Calculation : Use the formula UV Dose (mJ/cm²) = Irradiance (mW/cm²) × Exposure Time (s) to standardize curing conditions .
- Yellowing Quantification : Measure Δb values with a spectrophotometer (ASTM E313) and correlate with initiator concentration using linear regression .
- Radical Lifetime Analysis : Employ electron paramagnetic resonance (EPR) to compare this compound’s radical persistence against benchmark initiators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
